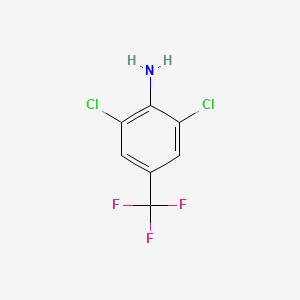

2,6-Dichloro-4-(trifluoromethyl)aniline

描述

The exact mass of the compound 4-Amino-3,5-dichlorobenzotrifluoride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)2-5(9)6(4)13/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNMAZSPBLRJLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)N)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179011 | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24279-39-8 | |

| Record name | 2,6-Dichloro-4-trifluoromethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24279-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024279398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-dichlorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloro-4-trifluoromethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, 2,6-dichloro-4-(trifluoromethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Pivotal Intermediate in Modern Chemistry

An In-Depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist

This compound, identified by the CAS number 24279-39-8, is a halogenated aromatic amine of significant interest in synthetic chemistry.[1] Its unique substitution pattern—two chlorine atoms ortho to the amine and a trifluoromethyl group in the para position—confers a distinct combination of steric and electronic properties. This structure makes it an exceptionally valuable building block and a critical intermediate in the synthesis of high-value downstream products, particularly in the agrochemical and pharmaceutical sectors.[2] This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, grounded in established scientific principles and methodologies.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational to its effective use in research and development.

Systematic Names:

-

Common Synonyms: 4-Amino-3,5-dichlorobenzotrifluoride, 3,5-dichloro-4-aminobenzotrifluoride[1][5][6]

The key physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 24279-39-8 | [1][5][7] |

| Molecular Formula | C₇H₄Cl₂F₃N | [5] |

| Molecular Weight | 230.01 g/mol | [5] |

| Appearance | White to light-colored solid/powder | [4] |

| Melting Point | 34-37 °C | [1][7][8] |

| Boiling Point | 60-62 °C @ 1 mmHg | [1][8] |

| Specific Gravity | 1.532 g/cm³ | [1][8] |

| Solubility | Soluble in organic solvents like methanol; insoluble in water. | [1][7][8] |

Synthesis Methodologies: Rationale and Execution

The synthesis of this compound is most commonly achieved via the direct chlorination of 4-(trifluoromethyl)aniline. This route is often preferred due to the availability of the starting material and the straightforward nature of the reaction.

Core Principle: Electrophilic Aromatic Substitution

The reaction proceeds via electrophilic aromatic substitution. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group. However, the presence of two chlorine atoms ortho to the amine introduces significant steric hindrance, which is a key factor in its subsequent reactivity. The trifluoromethyl group (-CF₃) is a strongly deactivating, meta-directing group. The regioselectivity of the chlorination is thus dictated by the powerful directing effect of the amino group.

Caption: A typical workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a representative method for the chlorination of 4-(trifluoromethyl)aniline.

-

Reactor Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (e.g., containing a sodium thiosulfate solution to neutralize excess chlorine).

-

Charging the Reactor: Charge the flask with 4-(trifluoromethyl)aniline and a suitable solvent such as toluene or dichloromethane.[9] Cool the mixture to 0-5 °C using an ice bath.

-

Chlorination: Begin bubbling chlorine gas (Cl₂) slowly into the stirred reaction mixture. The rate of addition must be carefully controlled to manage the exothermic reaction and prevent over-chlorination.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Quenching and Workup: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove residual chlorine. Quench the reaction by carefully adding water. Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to remove HCl generated as a byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield high-purity this compound (purity >99%).[9][10]

Core Applications in Research and Industry

The utility of this compound stems from its role as a versatile intermediate. The amine group provides a reactive handle for derivatization, while the chlorine and trifluoromethyl groups modulate the electronic properties and metabolic stability of the final products.

References

- 1. nbinno.com [nbinno.com]

- 2. dataintelo.com [dataintelo.com]

- 3. This compound | CAS 24279-39-8 [matrix-fine-chemicals.com]

- 4. This compound | 24279-39-8 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. gfl.co.in [gfl.co.in]

- 7. biosynth.com [biosynth.com]

- 8. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 9. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 10. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,6-dichloro-4-(trifluoromethyl)aniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Building Block

2,6-dichloro-4-(trifluoromethyl)aniline is a halogenated and trifluoromethyl-substituted aniline that serves as a critical intermediate in the synthesis of a range of important molecules, most notably in the agrochemical and pharmaceutical industries.[1][2] Its unique substitution pattern, featuring two ortho-chlorine atoms and a para-trifluoromethyl group, imparts specific steric and electronic properties that make it a valuable synthon for complex molecular architectures. The electron-withdrawing nature of the chlorine and trifluoromethyl substituents significantly influences the reactivity of the aniline's amino group and the aromatic ring, allowing for selective chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthesis protocols, and an exploration of its key applications.

Core Physical and Chemical Properties

This compound is typically a light brown crystalline solid or an oily liquid at or near room temperature.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 24279-39-8 | [1] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1] |

| Molecular Weight | 230.02 g/mol | [2] |

| Appearance | Light brown crystal or oily liquid | [2] |

| Melting Point | 35-37 °C | [2] |

| Boiling Point | 60-62 °C at 15 mmHg | [2] |

| Density | 1.532 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in various organic solvents. Soluble in methanol. | [1][2] |

| Flash Point | 87 °C | [2] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are chemically equivalent and should appear as a singlet. The two protons of the amino group will also give rise to a signal, which may be broad and its chemical shift can be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key expected peaks include N-H stretching vibrations for the primary amine, C-N stretching, C-H stretching for the aromatic ring, and strong C-F stretching bands characteristic of the trifluoromethyl group.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of chlorine atoms and the trifluoromethyl group.

Synthesis and Reactivity

The primary synthetic route to this compound involves the direct chlorination of 4-(trifluoromethyl)aniline.[3] The presence of the activating amino group directs the electrophilic chlorination to the ortho positions.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on literature descriptions.[4][5]

Figure 1: General workflow for the synthesis of this compound.

Materials:

-

4-(Trifluoromethyl)aniline

-

Chlorine gas or another suitable chlorinating agent

-

Chlorobenzene (or another inert solvent like toluene, dichloromethane)[3]

-

Aqueous sodium hydroxide solution

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid

Procedure:

-

In a four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a condenser, dissolve 4-(trifluoromethyl)aniline in chlorobenzene.

-

Heat the solution to approximately 100 °C.

-

Slowly bubble chlorine gas through the solution while maintaining the temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.

-

Add water to the mixture and stir. Neutralize the excess acid by slowly adding an aqueous sodium hydroxide solution until the pH is between 7 and 8.

-

Separate the organic layer. The aqueous layer can be extracted with dichloromethane.

-

Combine the organic layers, wash with water, and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield high-purity this compound.[4]

The reactivity of this compound is dominated by the nucleophilic character of the amino group and the electrophilic nature of the aromatic ring, which is influenced by the substituents. The amino group can undergo diazotization, acylation, and alkylation.

Applications in Agrochemicals: The Precursor to Fipronil

The most significant application of this compound is as a key starting material for the synthesis of the broad-spectrum insecticide, fipronil.[1] Fipronil belongs to the phenylpyrazole class of insecticides and is highly effective against a wide range of pests.[6]

The synthesis of fipronil involves the reaction of this compound to form a pyrazole ring, followed by further functionalization.[7]

Figure 2: Simplified synthetic pathway from this compound to Fipronil.

Applications in Drug Discovery and Development

Beyond agrochemicals, this compound is a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1] The trifluoromethyl group is a common feature in many modern pharmaceuticals as it can enhance metabolic stability, binding affinity, and bioavailability.

Research has shown that derivatives of this compound, such as certain cyclic imides and pyrazole derivatives, exhibit promising antimicrobial and antibacterial activities.[1][8] For instance, a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues have been synthesized and tested for their antimicrobial properties.[9] Additionally, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have shown efficacy as growth inhibitors of antibiotic-resistant Gram-positive bacteria.[8]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed or inhaled and can cause skin irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[10]

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use a properly fitted respirator when handling the compound, especially in poorly ventilated areas.

Handling and Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Avoid release to the environment.[10]

Conclusion

This compound is a cornerstone intermediate in the synthesis of high-value chemicals. Its unique structural features provide a versatile platform for the construction of complex molecules with significant biological activity. While its role in the production of the insecticide fipronil is well-established, its potential in the development of new pharmaceuticals continues to be an active area of research. A thorough understanding of its physical properties, synthesis, and reactivity is essential for chemists and researchers working in these fields.

References

- 1. nbinno.com [nbinno.com]

- 2. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 3. CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline - Google Patents [patents.google.com]

- 4. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation Method of 5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)pyrazole_Chemicalbook [chemicalbook.com]

- 8. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hpc-standards.com [hpc-standards.com]

Navigating the Solubility Landscape of 2,6-dichloro-4-(trifluoromethyl)aniline: A Technical Guide for Researchers

Foreword: Understanding the Criticality of Solubility Data

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's behavior in various systems, from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical formulations. This technical guide is dedicated to a molecule of significant interest in the agrochemical and pharmaceutical industries: 2,6-dichloro-4-(trifluoromethyl)aniline (CAS No. 24279-39-8). While this compound is widely recognized as a vital chemical intermediate, a notable gap exists in the public domain regarding its quantitative solubility data in common organic solvents.[1][2][3] This guide aims to bridge that gap, not by presenting pre-existing data where none is readily available, but by empowering researchers with the foundational knowledge and detailed experimental protocols necessary to generate this critical data in their own laboratories. By providing a robust framework for solubility determination, we facilitate a deeper understanding of this versatile molecule and accelerate its application in novel research and development endeavors.

Physicochemical Profile of this compound

A thorough understanding of a compound's solubility profile begins with an examination of its fundamental physicochemical properties. These parameters offer valuable insights into its expected behavior in different solvent systems.

| Property | Value | Source(s) |

| CAS Number | 24279-39-8 | [1][2][4] |

| Molecular Formula | C₇H₄Cl₂F₃N | [1][2][4] |

| Molecular Weight | 230.01 g/mol | [1] |

| Melting Point | 34-37 °C | [1] |

| Boiling Point | 60-62 °C at 1 mmHg | [1] |

| Water Solubility | 0.0589 g/L at 20 °C | |

| logP (Octanol-Water Partition Coefficient) | 4.58 | |

| Appearance | White to orange to green powder or lump | [1] |

The low water solubility and high logP value are indicative of a lipophilic ("fat-loving") molecule, suggesting a greater affinity for and solubility in non-polar organic solvents. The presence of two chlorine atoms and a trifluoromethyl group contributes to its low polarity and high molecular weight, further decreasing its solubility in water.

Aqueous Solubility: The Established Baseline

The sole piece of quantitative solubility data for this compound that is consistently reported is its solubility in water. At 20°C, the solubility is 0.0589 g/L. This low value is a crucial piece of information for applications where the compound might come into contact with aqueous environments, such as in biological systems or environmental fate studies.

Uncharted Territory: Solubility in Organic Solvents

Despite numerous sources stating that this compound is soluble in organic solvents, and specifically in methanol, quantitative data remains elusive in the scientific literature.[1][2][3] This absence of specific values presents a significant challenge for researchers working with this compound. To address this, the following section provides a detailed, adaptable protocol for determining the solubility of this compound in a range of common laboratory solvents.

Experimental Protocol: The Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[5][6][7][8] It is the recommended procedure by the Organisation for Economic Co-operation and Development (OECD) under guideline 105 for determining water solubility and is readily adaptable for organic solvents.[9][10][11][12][13]

Principle

A supersaturated solution of this compound in the chosen solvent is prepared and agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, ethyl acetate)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Step-by-Step Methodology

-

Preparation of the Test System:

-

Accurately weigh an excess amount of this compound into a glass vial. The key is to have a visible amount of undissolved solid at the end of the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period. A 24-hour equilibration time is generally sufficient for most compounds, but a preliminary experiment to determine the time to reach equilibrium is recommended.[5] This can be done by taking samples at different time points (e.g., 8, 16, 24, and 48 hours) and analyzing the concentration until it plateaus.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Determination:

-

HPLC Method (Recommended):

-

Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, and detection wavelength.

-

Prepare a series of calibration standards of known concentrations of this compound in the same solvent.

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area versus concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

-

Prepare a series of calibration standards and measure their absorbance at the λmax.

-

Create a calibration curve of absorbance versus concentration.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. Calculate the original solubility.

-

-

Data Presentation

The determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison of solubility in different solvents and at various temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Toluene | 25 | [Experimental Value] | [Calculated Value] |

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps of the shake-flask solubility determination method.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 24279-39-8 | FD37282 [biosynth.com]

- 3. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 4. This compound [stenutz.eu]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. bioassaysys.com [bioassaysys.com]

- 9. filab.fr [filab.fr]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2,6-dichloro-4-(trifluoromethyl)aniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition, and detailed interpretation of the spectrum, offering field-proven insights into the structural elucidation of this important chemical intermediate.

Introduction: The Significance of this compound

This compound, also known as 4-amino-3,5-dichlorobenzotrifluoride, is a key building block in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2][3][4] Its molecular structure, featuring a trifluoromethyl group and two chlorine atoms on an aniline ring, imparts unique chemical properties that are leveraged in the development of active pharmaceutical ingredients and pesticides.[1][2][3] Accurate structural confirmation and purity assessment are paramount in its application, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide will illuminate the nuances of its ¹H NMR spectrum, providing a robust framework for its confident identification and characterization.

Predicted ¹H NMR Spectrum: A Theoretical Dissection

The ¹H NMR spectrum of this compound is predicted to be relatively simple, yet informative. The key to its interpretation lies in understanding the electronic effects of the substituents on the aromatic ring and the principles of spin-spin coupling.

Chemical Environment and Expected Signals

The structure of this compound (C₇H₄Cl₂F₃N) presents two distinct proton environments: the amine (-NH₂) protons and the aromatic protons.[1][5]

-

Amine Protons (-NH₂): These two protons are chemically equivalent and are expected to produce a single signal. The chemical shift of amine protons can be highly variable and is influenced by solvent, concentration, and temperature due to hydrogen bonding.[6] This signal is often broad due to quadrupolar relaxation of the adjacent nitrogen atom and chemical exchange with residual water or other protic species in the solvent.

-

Aromatic Protons (Ar-H): The benzene ring has two equivalent protons at the 3 and 5 positions. These protons are chemically and magnetically equivalent due to the molecule's symmetry. Therefore, they are expected to give rise to a single signal.

The Influence of Substituents on Chemical Shifts

The positions of the signals in the ¹H NMR spectrum (chemical shifts) are dictated by the electron density around the protons.

-

Aromatic Protons: The aromatic protons are flanked by electron-withdrawing chlorine atoms and are on a benzene ring substituted with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and an electron-donating amino (-NH₂) group. The interplay of these electronic effects will determine the final chemical shift. Generally, electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield protons, shifting them upfield (to a lower ppm value).

-

Amine Protons: The chemical shift of the amine protons will also be influenced by the electronic nature of the substituted benzene ring.

Spin-Spin Coupling: Unraveling the Multiplicity

The multiplicity (splitting pattern) of the signals provides crucial information about the neighboring protons and other NMR-active nuclei.

-

Aromatic Protons: The two aromatic protons are equivalent, so they will not split each other. However, they are expected to exhibit long-range coupling to the three fluorine atoms of the trifluoromethyl group. This is a key feature of the spectrum. The coupling between protons and fluorine atoms across multiple bonds (in this case, four bonds, ⁴J H-F) will likely split the aromatic proton signal into a quartet (or a more complex multiplet depending on the resolution and the specific coupling constants).

-

Amine Protons: The amine protons are not expected to show significant coupling to the aromatic protons. As mentioned, their signal is often broad, which can obscure any fine splitting.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The following methodology provides a robust starting point for obtaining a high-resolution ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common and effective choice for this compound.

-

Concentration: Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.

-

Homogenization: Gently agitate the tube to ensure the sample is completely dissolved.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

NMR Instrument Parameters

The following are suggested starting parameters for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Rationale |

| Pulse Program | Standard 1D proton | For routine acquisition. |

| Number of Scans (NS) | 16 - 64 | To achieve a good signal-to-noise ratio. |

| Relaxation Delay (D1) | 2 - 5 seconds | To allow for full relaxation of the nuclei between scans. |

| Acquisition Time (AQ) | 2 - 4 seconds | To ensure good digital resolution. |

| Spectral Width (SW) | 0 - 10 ppm | To encompass all expected proton signals. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Phasing: Carefully phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

Interpretation of the ¹H NMR Spectrum

Based on the principles outlined above, the ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit the following features:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.3 - 7.5 | Quartet (or multiplet) | 2H | Aromatic Protons (H-3, H-5) |

| 2 | ~4.0 - 5.0 (broad) | Singlet (broad) | 2H | Amine Protons (-NH₂) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Detailed Analysis of Signals

-

Aromatic Protons (Signal 1): The signal for the two equivalent aromatic protons is expected to appear in the downfield region, likely between 7.3 and 7.5 ppm. The key feature of this signal is its multiplicity. Due to four-bond coupling (⁴J H-F) with the three equivalent fluorine atoms of the -CF₃ group, the signal will be split into a quartet with a small coupling constant. The observation of this quartet is a strong confirmation of the structure.

-

Amine Protons (Signal 2): The amine protons will likely appear as a broad singlet in the region of 4.0 to 5.0 ppm. The broadness of this peak is characteristic of amine protons and is due to quadrupolar broadening from the nitrogen atom and chemical exchange. The integration of this signal should correspond to two protons.

Visualizing the Molecular Structure and Interactions

To further clarify the relationships within the molecule that give rise to the observed NMR spectrum, the following diagrams are provided.

Figure 1: 2D structure of this compound.

References

- 1. This compound | 24279-39-8 | FD37282 [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. 4-Amino-3,5-dichlorobenzotrifluoride | 24279-39-8 [chemicalbook.com]

- 4. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 5. 4-Amino-3,5-dichlorobenzotrifluoride | C7H4Cl2F3N | CID 141094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the FT-IR Analysis of 2,6-dichloro-4-(trifluoromethyl)aniline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,6-dichloro-4-(trifluoromethyl)aniline. This compound is a critical intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] As such, its structural verification and purity assessment are paramount in drug development and chemical manufacturing. This document outlines the theoretical underpinnings of its FT-IR spectrum, provides detailed experimental protocols for sample preparation and data acquisition, and offers an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and quality control professionals who require a robust understanding of the vibrational characteristics of this complex molecule.

Introduction: The Significance of this compound and FT-IR Analysis

This compound (CAS No. 24279-39-8) is a substituted aniline that serves as a versatile building block in organic synthesis.[1] Its molecular structure, featuring a benzene ring with two chlorine atoms, an amino group, and a trifluoromethyl group, makes it a key precursor for active pharmaceutical ingredients (APIs) and potent agrochemicals, such as the insecticide fipronil.[1] The precise arrangement of these functional groups is crucial for its reactivity and the efficacy of the final products.

FT-IR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[2] By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of a compound.[3] This allows for the rapid and non-destructive confirmation of the identity of this compound and the detection of any impurities.

Theoretical Background: Understanding the Vibrational Modes

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups and the aromatic ring. The primary vibrations of interest are:

-

N-H Vibrations (Amino Group): Primary aromatic amines typically exhibit two N-H stretching bands in the 3200-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[4][5] N-H bending (scissoring) vibrations are expected around 1580-1650 cm⁻¹.[5]

-

C-F Vibrations (Trifluoromethyl Group): The strong electronegativity of fluorine results in intense C-F stretching absorptions, typically in the 1000-1400 cm⁻¹ range.[6][7] The CF₃ group will have both symmetric and asymmetric stretching modes.[6]

-

C-Cl Vibrations (Dichloro Substituents): The C-Cl stretching vibrations are generally found in the 550-850 cm⁻¹ region of the spectrum.[8]

-

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic absorptions. These include C-H stretching just above 3000 cm⁻¹, and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region.[9][10] Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are expected in the 675-900 cm⁻¹ range.[10]

The interaction and potential coupling of these vibrational modes can lead to a complex but highly informative spectrum.[11][12][13]

Experimental Protocol: From Sample to Spectrum

Obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature with a melting point of 34-36°C, requires meticulous sample preparation.[1][14]

Sample Preparation: The Thin Solid Film Method

The thin solid film method is a rapid and effective technique for analyzing solid samples.[15][16]

Methodology:

-

Solvent Selection: Choose a volatile solvent in which this compound is soluble, such as methylene chloride or acetone.[15][16] The solvent should have minimal interference in the spectral regions of interest and evaporate quickly.

-

Solution Preparation: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of the chosen solvent in a small vial.[16][17]

-

Deposition: Using a pipette, place a drop of the concentrated solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[15][17]

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, uniform film of the solid compound on the plate.[15] A gentle stream of nitrogen can be used to expedite this process.

-

Quality Check: The resulting film should be transparent or slightly hazy.[15] If the film is too thick (resulting in overly intense, saturated peaks), the plate can be cleaned and a more dilute solution used.[15] Conversely, if the peaks are too weak, another drop of the solution can be added and the solvent evaporated.[15]

Alternative Sample Preparation: KBr Pellet Method

For quantitative analysis or when a more uniform sample dispersion is required, the Potassium Bromide (KBr) pellet method is a suitable alternative.

Methodology:

-

Grinding: Finely grind approximately 1-2 mg of the solid sample using an agate mortar and pestle.[18]

-

Mixing: Add about 100-200 mg of dry, IR-grade KBr powder to the mortar and mix thoroughly with the ground sample.[18]

-

Pellet Pressing: Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[18]

FT-IR Spectrometer Parameters and Data Acquisition

-

Background Spectrum: With the sample compartment empty, acquire a background spectrum to account for atmospheric water and carbon dioxide.

-

Sample Analysis: Place the prepared salt plate or KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Collection: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are generally sufficient for a good signal-to-noise ratio.

FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process for this compound.

Caption: Workflow for FT-IR analysis of this compound.

Spectral Interpretation: Assigning the Characteristic Peaks

The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The following table summarizes the expected characteristic peaks for this compound.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3400 - 3500 | N-H Asymmetric & Symmetric Stretching | Amino (-NH₂) | Medium |

| 3000 - 3100 | Aromatic C-H Stretching | Benzene Ring | Medium to Weak |

| 1580 - 1650 | N-H Bending (Scissoring) | Amino (-NH₂) | Medium to Strong |

| 1400 - 1600 | C=C In-Ring Stretching | Benzene Ring | Medium to Strong |

| 1100 - 1350 | C-F Asymmetric & Symmetric Stretching | Trifluoromethyl (-CF₃) | Very Strong |

| 1250 - 1335 | Aromatic C-N Stretching | Aryl-Amine | Strong |

| 675 - 900 | Aromatic C-H Out-of-Plane Bending | Benzene Ring | Strong |

| 550 - 850 | C-Cl Stretching | Chloro (-Cl) | Medium to Strong |

Table 1: Expected FT-IR Peak Assignments for this compound.

Key Interpretive Points:

-

The presence of two distinct peaks in the 3400-3500 cm⁻¹ region is a strong indicator of the primary amine group.[4][5]

-

The very strong and broad absorptions between 1100 and 1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group and are often the most prominent features in the spectrum.[6]

-

The aromatic C=C stretching bands around 1400-1600 cm⁻¹ confirm the presence of the benzene ring.[10][19]

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of peaks, including the C-Cl stretches and various bending modes, which are highly specific to the overall molecular structure.[3]

Troubleshooting and Quality Control

-

Broad O-H Peak: A broad absorption around 3200-3600 cm⁻¹ may indicate the presence of water in the sample or solvent. Ensure all materials and equipment are dry.

-

Saturated Peaks: If major peaks are flattened at the top, the sample film is too thick. Prepare a new sample using a more dilute solution.[15]

-

Noisy Spectrum: A low signal-to-noise ratio can be improved by increasing the number of scans.

-

Baseline Irregularities: A sloping or curved baseline may result from poor sample preparation or instrumental issues. Perform a baseline correction during data processing.

Conclusion

FT-IR spectroscopy is a powerful and efficient tool for the structural characterization of this compound. By understanding the expected vibrational modes and employing proper sample preparation techniques, researchers and analysts can confidently verify the identity and assess the quality of this important chemical intermediate. The unique spectral fingerprint, dominated by the strong C-F and characteristic N-H and aromatic absorptions, provides a reliable method for its identification in both research and industrial settings.

References

- 1. nbinno.com [nbinno.com]

- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 3. azooptics.com [azooptics.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Detection and spectral analysis of trifluoromethyl groups at a surface by sum frequency generation vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | 24279-39-8 | FD37282 [biosynth.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. eng.uc.edu [eng.uc.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. chem.libretexts.org [chem.libretexts.org]

Introduction: Understanding the Profile of a Key Synthetic Intermediate

An In-depth Technical Guide to the Safe Handling of 2,6-dichloro-4-(trifluoromethyl)aniline for Researchers and Drug Development Professionals

This compound (CAS No. 24279-39-8) is a halogenated aromatic amine that serves as a critical intermediate in the synthesis of a wide array of high-value molecules.[1][2] Its unique structure, featuring a trifluoromethyl group and two chlorine atoms on the aniline ring, makes it an essential building block in the agrochemical sector, notably for the production of the insecticide fipronil.[1][2] In the pharmaceutical industry, it is a precursor for synthesizing various drug candidates, including GABA receptor antagonists and compounds with potential antimicrobial activity.[1][2]

However, the very reactivity that makes this compound valuable also imparts a significant hazard profile. A thorough understanding of its material safety is not merely a regulatory formality but a cornerstone of responsible research and development. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a senior scientist's perspective on risk mitigation, explaining the causality behind safety protocols and equipping researchers with the knowledge to design inherently safe experimental workflows.

Section 1: A Granular Hazard Assessment and Risk Analysis

The compound is formally classified as hazardous under US OSHA (29 CFR 1910.1200) and other international regulations.[3] The "Warning" signal word belies a complex risk profile that demands respect and careful management.[3]

Deconstructing the GHS Classifications

A nuanced understanding of the Globally Harmonized System (GHS) classifications is critical for appreciating the risks in a laboratory context.

| Hazard Class | Category | Hazard Statement | Practical Implication for Researchers |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[3][4][5] | Accidental ingestion, even in small amounts via contaminated hands, can lead to systemic toxicity. Strict hygiene protocols are non-negotiable. |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[4][5] | As a solid with a low melting point, it can form dusts or, if heated, vapors. All handling of the solid must be done in a certified chemical fume hood to prevent respiratory exposure. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][4][5] | Direct contact can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[4][5] | This is a crucial, often overlooked hazard. Initial exposures may only cause mild irritation, but subsequent contact can trigger a severe allergic response (e.g., rash, itching, swelling).[3] There is no way to predict who will become sensitized. |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life[5] | Even minuscule quantities entering the drainage system can have a devastating impact on aquatic organisms.[3] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects[4][5] | The compound's persistence and potential for bioaccumulation (indicated by a high log Pow of 4.58) mean its environmental damage is not transient.[3] This underscores the critical importance of proper waste containment and disposal. |

Section 2: Proactive Safety Protocols and Engineering Controls

A foundational principle of laboratory safety is that protocols and engineering controls should be the primary means of protection, with Personal Protective Equipment (PPE) serving as the final barrier.

Standard Operating Procedure (SOP) for Handling

-

Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood, to contain dust and potential vapors.[6]

-

Ventilation: Ensure the fume hood has a verified face velocity appropriate for handling toxic solids.[6]

-

Grounding: To prevent ignition of dusts or vapors from static electricity, all metal equipment should be properly grounded.[2] Use of spark-proof tools is recommended.[2]

-

Hygiene: Prohibit eating, drinking, and smoking in the handling area.[6] Wash hands, face, and any exposed skin thoroughly after handling.[3][6]

-

Avoidance of Contaminants: Keep the compound away from incompatible materials, particularly strong oxidizing agents, which can cause vigorous or explosive reactions.[3] Also avoid heat, sparks, open flames, and other sources of ignition.[3][4]

Storage Protocol

The stability of this compound is contingent on proper storage.

-

Container: Keep the container tightly closed and sealed until ready for use.[3][6] Containers that have been opened must be carefully resealed and kept upright.[5][6]

-

Location: Store in a dry, cool, and well-ventilated place.[2][3][4] The storage area should be separate from incompatible materials like strong oxidizing agents.[3]

-

Inert Atmosphere: For long-term storage, keeping the material under an inert gas like nitrogen is recommended to prevent degradation.[7]

Section 3: Personal Protective Equipment (PPE) - A Self-Validating System

The selection of PPE must directly address the hazards identified in Section 1.

-

Eye/Face Protection: Use tightly fitting safety goggles or a full-face shield (minimum 8-inch) that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use.[2] Consider breakthrough times for the solvents being used.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons and sleeves are required. Wear appropriate protective clothing to prevent skin exposure.[3]

-

Respiratory Protection: Under normal conditions within a fume hood, respiratory protection should not be necessary. However, if exposure limits are exceeded or in the event of a ventilation failure, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) must be used.[3]

Caption: Relationship between hazards and required protective measures.

Section 4: Emergency Response Workflow

In the event of an incident, a structured, rapid response is essential to mitigate harm. All laboratory personnel must be trained on this workflow.

First-Aid Measures

-

Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration.[4] Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[3][4] Get medical attention if irritation or allergic symptoms develop.[3]

-

Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, including under the eyelids.[2][3][4] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Ingestion: Clean the mouth with water.[3][4] Call a POISON CENTER or doctor if you feel unwell.[3] Do not induce vomiting.

Accidental Release (Spill) Protocol

The following diagram outlines the logical flow for managing a spill.

Caption: Workflow for responding to an accidental laboratory spill.

Section 5: Physicochemical and Toxicological Profile

Understanding the physical properties is key to predicting the behavior of the chemical during experiments.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 24279-39-8 | [3][4][9] |

| Molecular Formula | C₇H₄Cl₂F₃N | [4][9] |

| Molecular Weight | 230.01 g/mol | [7][9] |

| Appearance | Light yellow to white/orange/green solid/lump | [1][4] |

| Melting Point | 33 - 37 °C / 91.4 - 98.6 °F | [4][10][11] |

| Boiling Point | 60 - 62 °C @ 1 mmHg | [1][8][11] |

| Flash Point | 87 - 88 °C / 188.6 - 190.4 °F | [4][6] |

| Specific Gravity | 1.532 g/cm³ | [1][10][11] |

| Water Solubility | Insoluble | [10] |

| log Pow | 4.58 | [3] |

Toxicological and Ecotoxicity Data

The toxicological properties have not been fully investigated, but the available data on ecotoxicity is clear.[3]

| Toxicity Type | Value | Organism | Exposure Time | Source |

| Toxicity to Fish | LC50: 0.11 mg/L | (Not Specified) | 96 hours | [2] |

| Toxicity to Daphnia | EC50: 1.59 mg/L | Daphnia and other aquatic invertebrates | 48 hours | [2] |

| Toxicity to Algae | ErC50: 1.09 mg/L | (Not Specified) | 72 hours | [2] |

Section 6: Environmental and Disposal Considerations

The high toxicity to aquatic life necessitates stringent environmental controls.

-

Environmental Release: Under no circumstances should this material be allowed to enter drains, surface water, or the sanitary sewer system.[3] The compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3][4]

-

Waste Disposal: All waste containing this chemical must be treated as hazardous waste.[3]

-

Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[3]

-

Containment: Collect waste material in suitable, closed, and properly labeled containers for disposal.[2][12]

-

Disposal: Dispose of the contents and container at an approved waste disposal plant.[3][5] Do not dispose of it with normal trash or down the drain.

-

Conclusion

This compound is an indispensable tool for chemical synthesis in both pharmaceutical and agrochemical research. However, its utility is matched by its potential for harm to both human health and the environment. By adopting a proactive and informed approach to safety—grounded in a deep understanding of its hazards, the implementation of robust engineering controls, the consistent use of appropriate PPE, and readiness for emergency situations—researchers can harness its synthetic power responsibly and safely.

References

- 1. nbinno.com [nbinno.com]

- 2. gfl.co.in [gfl.co.in]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. gfl.co.in [gfl.co.in]

- 7. This compound | 24279-39-8 | FD37282 [biosynth.com]

- 8. 24279-39-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 9. scbt.com [scbt.com]

- 10. Jiangsu Tuoqiu Agriculture Chemical Co., Ltd.--2,6-dichloro-4-(trifluoromethyl)aniline 95%、80%|24279-39-8 [tuoqiu.com]

- 11. CAS 24279-39-8 | 3830-7-26 | MDL MFCD00052918 | this compound | SynQuest Laboratories [synquestlabs.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to the Thermal Degradation of 2,6-Dichloro-4-(trifluoromethyl)aniline

Abstract: This technical guide provides a comprehensive analysis of the thermal degradation of 2,6-dichloro-4-(trifluoromethyl)aniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific experimental data on the thermal decomposition of this compound is limited in publicly accessible literature, this document synthesizes information from safety data sheets, analogous chemical structures, and established principles of thermal analysis to present a scientifically grounded overview. The guide covers the compound's physicochemical properties, predicted thermal degradation pathways, and the analytical methodologies essential for its thermal stability assessment. Detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are provided, offering a framework for researchers and drug development professionals. The potential hazards associated with its thermal decomposition products are also discussed to ensure safe handling and processing.

Introduction to this compound

This compound (CAS No. 24279-39-8) is a substituted aniline featuring two chlorine atoms ortho to the amine group and a trifluoromethyl group in the para position.[2][3] This unique substitution pattern imparts specific chemical properties that make it a valuable building block in organic synthesis. The electron-withdrawing nature of the chlorine atoms and the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the basicity of the amino group.[4] It is a crucial intermediate in the production of various agrochemicals and pharmaceuticals.[1]

The thermal stability of such intermediates is a critical parameter in drug development and manufacturing. Understanding its behavior at elevated temperatures is paramount for ensuring process safety, predicting shelf-life, and preventing the formation of potentially toxic degradants.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 24279-39-8 | [2][5][6] |

| Molecular Formula | C₇H₄Cl₂F₃N | [6] |

| Molecular Weight | 230.01 g/mol | [6] |

| Appearance | Colorless to light yellow solid | [6] |

| Melting Point | 33 - 36 °C | [5] |

| Boiling Point | 60 - 62 °C at 1 hPa | [5] |

| Solubility | Soluble in organic solvents; insoluble in water. | [6] |

Predicted Thermal Degradation Profile

Anticipated Decomposition Pathways

The thermal degradation of this compound is expected to proceed through a multi-step mechanism involving the cleavage of the C-N, C-Cl, and C-CF₃ bonds. The initial stages of decomposition at lower temperatures may involve the homolytic cleavage of the weakest bonds. The C-N bond is often a point of initial fragmentation in anilines. Subsequent reactions at higher temperatures would likely lead to the fragmentation of the aromatic ring itself.

Based on safety data sheets, the hazardous decomposition products include:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Gaseous hydrogen fluoride (HF)

-

Hydrogen chloride gas (HCl)[7]

The formation of these products suggests the complete breakdown of the parent molecule under significant thermal stress. A hypothesized degradation pathway is illustrated in the diagram below.

Analytical Methodologies for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of this compound requires a combination of analytical techniques. The following sections detail the standard experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (ceramic or platinum).

-

TGA Method:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow rate of 50 mL/min to provide an inert atmosphere.

-

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve will show the onset temperature of decomposition and the temperature ranges of different degradation steps. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

-

DSC Method:

-

Equilibrate the sample and reference pans at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge gas flow rate of 50 mL/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show an endothermic peak corresponding to melting and potentially exothermic peaks associated with decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the sample.

Experimental Protocol:

-

Instrument Setup:

-

Pyrolyzer: Interface a pyrolysis unit to the GC inlet.

-

GC Column: Use a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Sample Preparation: Place a small amount (approximately 100 µg) of this compound into a pyrolysis tube.

-

Py-GC-MS Method:

-

Pyrolysis: Heat the sample rapidly to a set temperature (e.g., 600 °C) for a short duration (e.g., 10 seconds).

-

GC Separation:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).

-

-

MS Detection:

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-500.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST).

Safety and Handling of Decomposition Products

The thermal decomposition of this compound generates hazardous gases, including hydrogen fluoride and hydrogen chloride.[7] These are highly corrosive and toxic upon inhalation. All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood. Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, must be worn. In the event of a fire, containers may explode when heated.[7]

Conclusion

This technical guide provides a foundational understanding of the thermal degradation of this compound. While direct experimental data is sparse, a predictive analysis based on its chemical structure and the behavior of analogous compounds allows for the anticipation of its decomposition pathways and products. The outlined analytical methodologies provide a robust framework for researchers and professionals to conduct their own detailed thermal stability studies. Such investigations are crucial for ensuring the safe handling, processing, and storage of this important chemical intermediate in the pharmaceutical and agrochemical industries. Further experimental work is necessary to fully elucidate the precise degradation kinetics and mechanisms.

References

An In-Depth Technical Guide to the Photochemical Stability of 2,6-dichloro-4-(trifluoromethyl)aniline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Knowledge Gap

Predicted Photochemical Reactivity: A Tale of Two Moieties

The structure of 2,6-dichloro-4-(trifluoromethyl)aniline presents two primary sites for photochemical reactions: the substituted aniline ring and the trifluoromethyl group. The overall stability will be a composite of the reactivity of these two moieties.

The Aniline Moiety: Susceptibility to Oxidation and Transformation

The photodegradation of chloroanilines has been a subject of study, providing valuable insights. The photocatalytic degradation of 2,6-dichloroaniline, a close structural analog, has been shown to proceed completely after several hours of irradiation in the presence of a photocatalyst like TiO2.[2] The degradation of anilines is often initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are generated in the presence of light and photosensitizers.[3][4]

Based on analogous compounds, we can predict the following primary degradation pathways for the aniline ring of this compound:

-

Hydroxylation: Attack by hydroxyl radicals can lead to the formation of aminophenol derivatives.

-

Oxidation: The amino group can be oxidized, potentially leading to the formation of nitroso or nitro derivatives.

-

Dehalogenation: Reductive or oxidative processes can lead to the cleavage of the carbon-chlorine bonds, although this is often a slower process compared to reactions involving the amino group.

-

Polymerization: Radical-mediated coupling of aniline molecules can lead to the formation of colored polymeric byproducts.

The Trifluoromethyl Moiety: Potential for C-F Bond Cleavage

The trifluoromethyl group is generally considered to be highly stable. However, studies on benzotrifluoride derivatives have shown that the C-F bond can undergo photohydrolysis, particularly when the aromatic ring is substituted with strong electron-donating groups.[5][6] The amino group in this compound is an electron-donating group, which is expected to increase the susceptibility of the trifluoromethyl group to photolytic attack.[5] The proposed mechanism involves a photo-S_N2 reaction with water, leading to the formation of a benzoic acid derivative and the release of fluoride ions.[5] This defluorination process can ultimately lead to the formation of trifluoroacetic acid (TFA).

The following diagram illustrates the two principal predicted photodegradation pathways for this compound.

Caption: Predicted photodegradation pathways of this compound.

A Framework for Experimental Investigation

A robust study of the photochemical stability of this compound requires a multi-faceted experimental approach. The following workflow is proposed to systematically evaluate its degradation kinetics, identify transformation products, and elucidate the underlying mechanisms.

Caption: Proposed experimental workflow for assessing photochemical stability.

Detailed Methodologies

The following protocols are designed to be self-validating, with clear endpoints and rationale for each step.

Preparation and Spectroscopic Characterization

Objective: To determine the absorption characteristics of this compound to inform the choice of irradiation wavelength.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Perform serial dilutions in the desired experimental medium (e.g., buffered aqueous solution) to a final concentration suitable for UV-Vis spectroscopy (typically in the low mg/L range).

-

Scan the absorbance from 200 to 800 nm using a calibrated spectrophotometer.

-

Identify the wavelength of maximum absorbance (λ_max). This wavelength will be used for direct photolysis experiments.

Photodegradation Kinetics

Objective: To determine the rate of degradation under different conditions.

Protocol:

-

Prepare replicate solutions of this compound in the chosen solvent system (e.g., pH-buffered water).

-

For indirect photolysis, add a photosensitizer such as TiO₂ at a specified concentration.

-

Place the solutions in a photoreactor equipped with a lamp emitting at the desired wavelength (e.g., a xenon lamp for simulated sunlight or a lamp specific to the λ_max).

-

Maintain a constant temperature throughout the experiment.

-

At regular time intervals, withdraw aliquots from the solutions.

-

Analyze the concentration of the parent compound in each aliquot using a validated HPLC-UV method.

-

Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant (k). The kinetics of photodegradation of similar compounds like 2,6-dichloroaniline have been successfully modeled using a pseudo-first-order equation.[7]

Identification of Transformation Products

Objective: To identify the major degradation products to elucidate the reaction pathways.

Protocol:

-

Collect samples at various time points during the photodegradation experiment, including a final time point where significant degradation has occurred.

-

Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify intermediate and final products. High-resolution mass spectrometry is particularly useful for this purpose.

-

For the analysis of fluorinated products, utilize ¹⁹F NMR, which is a powerful technique for detecting and quantifying organofluorine compounds.[8][9]

-

To quantify inorganic fluoride and trifluoroacetic acid, use Ion Chromatography.

Mechanistic Elucidation using ROS Scavengers

Objective: To determine the role of specific reactive oxygen species in the degradation process.

Protocol:

-

Repeat the indirect photodegradation experiment in the presence of specific ROS scavengers.

-

Use tert-butanol to quench hydroxyl radicals (•OH).

-

Use p-benzoquinone to quench superoxide radicals (O₂•⁻).

-

Compare the degradation rates in the presence and absence of scavengers. A significant decrease in the degradation rate in the presence of a specific scavenger indicates the importance of that ROS in the degradation mechanism.[4]

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Formula | C₇H₄Cl₂F₃N | [1] |

| Molecular Weight | 230.01 g/mol | [1] |

| Melting Point | 34-36 °C | [1] |

| Boiling Point | 60-62 °C at 1 mmHg | [1] |

| log Pow | 4.58 | [8] |

Table 2: Hypothetical Photodegradation Kinetic Data

| Condition | Rate Constant (k, min⁻¹) | Half-life (t₁/₂, min) |

| Direct Photolysis (pH 7) | Value to be determined | Value to be determined |

| Indirect Photolysis (TiO₂, pH 7) | Value to be determined | Value to be determined |

| Indirect Photolysis (TiO₂, pH 4) | Value to be determined | Value to be determined |

| Indirect Photolysis (TiO₂, pH 9) | Value to be determined | Value to be determined |

| Indirect Photolysis (TiO₂, with t-butanol) | Value to be determined | Value to be determined |

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for investigating the photochemical stability of this compound. By leveraging data from structurally similar compounds, we have outlined the most probable degradation pathways and provided detailed experimental protocols to validate these hypotheses. The proposed workflow, from initial spectroscopic characterization to detailed mechanistic studies, will enable researchers to generate robust and reliable data.

Future work should focus on executing these experimental plans to generate the first direct data on the photochemical fate of this important industrial chemical. Such studies will be invaluable for environmental risk assessment, the development of stable pharmaceutical and agrochemical formulations, and for advancing our fundamental understanding of the photochemistry of complex halogenated and fluorinated aromatic compounds.

References

- 1. Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites [mdpi.com]

- 3. Solar photo-degradation of aniline with rGO/TiO2 composites and persulfate [agris.fao.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. chipscommunitiesunited.org [chipscommunitiesunited.org]

- 9. collectionscanada.ca [collectionscanada.ca]

A Theoretical and Computational Guide to 2,6-dichloro-4-(trifluoromethyl)aniline: From Molecular Structure to Bioactivity Prediction

Abstract